molecular formula C28H33N3O5 B13355403 2-((9H-Fluoren-9-yl)methyl) 7-(tert-butyl) (4S,7S,9aS)-4-amino-5-oxohexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-2,7(3H)-dicarboxylate

2-((9H-Fluoren-9-yl)methyl) 7-(tert-butyl) (4S,7S,9aS)-4-amino-5-oxohexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-2,7(3H)-dicarboxylate

Cat. No.: B13355403
M. Wt: 491.6 g/mol
InChI Key: OFLSNKZZRRDOEU-DPSWKAHMSA-N
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Description

“2-((9H-Fluoren-9-yl)methyl) 7-(tert-butyl) (4S,7S,9aS)-4-amino-5-oxohexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-2,7(3H)-dicarboxylate” is a complex organic compound that features a fluorenyl group, a tert-butyl group, and a hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-((9H-Fluoren-9-yl)methyl) 7-(tert-butyl) (4S,7S,9aS)-4-amino-5-oxohexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-2,7(3H)-dicarboxylate” typically involves multi-step organic reactions. The starting materials often include fluorenyl derivatives, tert-butyl esters, and amino acids. Key steps may involve:

    Formation of the Fluorenyl Group: This can be achieved through Friedel-Crafts alkylation or acylation reactions.

    Construction of the Pyrrolo[1,2-a][1,4]diazepine Core: This may involve cyclization reactions using appropriate amino acid derivatives.

    Introduction of the Tert-Butyl Group: This can be done through esterification reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment and stringent reaction conditions to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

“2-((9H-Fluoren-9-yl)methyl) 7-(tert-butyl) (4S,7S,9aS)-4-amino-5-oxohexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-2,7(3H)-dicarboxylate” can undergo various chemical reactions, including:

    Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “2-((9H-Fluoren-9-yl)methyl) 7-(tert-butyl) (4S,7S,9aS)-4-amino-5-oxohexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-2,7(3H)-dicarboxylate” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Fluorenyl Derivatives: Compounds containing the fluorenyl group, such as fluorenone and fluorene.

    Pyrrolo[1,2-a][1,4]diazepine Derivatives: Compounds with similar core structures, such as certain alkaloids and synthetic analogs.

Uniqueness

What sets “2-((9H-Fluoren-9-yl)methyl) 7-(tert-butyl) (4S,7S,9aS)-4-amino-5-oxohexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-2,7(3H)-dicarboxylate” apart is its combination of structural features. The presence of the fluorenyl group, tert-butyl group, and the pyrrolo[1,2-a][1,4]diazepine core in a single molecule provides unique chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C28H33N3O5

Molecular Weight

491.6 g/mol

IUPAC Name

7-O-tert-butyl 2-O-(9H-fluoren-9-ylmethyl) (4S,7S,9aS)-4-amino-5-oxo-3,4,7,8,9,9a-hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-2,7-dicarboxylate

InChI

InChI=1S/C28H33N3O5/c1-28(2,3)36-26(33)24-13-12-17-14-30(15-23(29)25(32)31(17)24)27(34)35-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-24H,12-16,29H2,1-3H3/t17-,23-,24-/m0/s1

InChI Key

OFLSNKZZRRDOEU-DPSWKAHMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CC[C@@H]2N1C(=O)[C@H](CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N

Canonical SMILES

CC(C)(C)OC(=O)C1CCC2N1C(=O)C(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N

Origin of Product

United States

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